1-Bromo-3-chloroisoquinoline
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Overview
Description
1-Bromo-3-chloroisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds. Isoquinolines are known for their stability and are commonly used in various chemical reactions and applications. The compound this compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloroisoquinoline can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, isoquinoline can be brominated by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-3-chloroisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. The exact mechanism depends on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-chloroisoquinoline: Similar in structure but with different substitution positions.
3-Chloroisoquinoline: Lacks the bromine atom, resulting in different reactivity and applications
Uniqueness
1-Bromo-3-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms at specific positions on the isoquinoline ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-3-chloroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJBDLUWINPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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